molecular formula C7H10O B12509111 Hept-5-EN-3-YN-1-OL

Hept-5-EN-3-YN-1-OL

Cat. No.: B12509111
M. Wt: 110.15 g/mol
InChI Key: LCORZGDNSGLGTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-5-en-3-yn-1-ol can be synthesized through various synthetic routes. One common method involves the use of 4-bromobutan-1-ol as a starting material. The synthesis process includes the use of a protecting group to facilitate the reaction . Another method involves a one-pot, three-step process using consecutive palladium(II)- and ruthenium(II)-catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

Hept-5-en-3-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) and ruthenium(II) catalysts for oxidation and reduction reactions . Substitution reactions often require strong acids or bases to facilitate the replacement of the hydroxyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Hept-5-en-3-yn-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hept-5-en-3-yn-1-ol involves its interaction with molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, influencing its biological and chemical activities . Specific molecular targets and pathways are still under investigation.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

hept-5-en-3-yn-1-ol

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3

InChI Key

LCORZGDNSGLGTG-UHFFFAOYSA-N

Canonical SMILES

CC=CC#CCCO

Origin of Product

United States

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